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molecular formula C11H13NO5 B8384139 Methyl 2-(2-methyl-3-nitrophenoxy)propanoate

Methyl 2-(2-methyl-3-nitrophenoxy)propanoate

Cat. No. B8384139
M. Wt: 239.22 g/mol
InChI Key: RCLUXMRATZEDIX-UHFFFAOYSA-N
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Patent
US04523020

Procedure details

Methyl 2-(2-methyl-3-nitrophenoxy)propanoate (8.2 g, 40 mmole), prepared by the method of Example 1 using methyl 2-bromopropanoate, was hydrogenated in 250 ml of ethanol using 1.0 g of Raney nickel. After reduction was complete, insolubles were removed by filtration and the filtrate concentrated in vacuo. The resultant solid (7.7 g) was used in further reactions without further characterization.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:14]([N+:15]([O-])=O)=[CH:13][CH:12]=[CH:11][C:3]=1[O:4][CH:5]([CH3:10])[C:6]([O:8][CH3:9])=[O:7].BrC(C)C(OC)=O>C(O)C.[Ni]>[CH3:1][C:2]1[C:14]([NH2:15])=[CH:13][CH:12]=[CH:11][C:3]=1[O:4][CH:5]([CH3:10])[C:6]([O:8][CH3:9])=[O:7]

Inputs

Step One
Name
Quantity
8.2 g
Type
reactant
Smiles
CC1=C(OC(C(=O)OC)C)C=CC=C1[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(=O)OC)C
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
insolubles were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo

Outcomes

Product
Name
Type
Smiles
CC1=C(OC(C(=O)OC)C)C=CC=C1N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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